GPR119 Agonist Potency: Class-Level Inference from the Triazolone Scaffold
While direct EC50 data for the target compound are unavailable, the 1,2,4-triazol-5(4H)-one scaffold is a validated pharmacophore for GPR119 agonism. The optimized clinical candidate YH18968, a more complex triazolone, achieves an EC50 of 2.8 nM in a cAMP accumulation assay [1]. The broader Yuhan Corporation patent (US20160068515A1) demonstrates that triazolone derivatives with diverse N1 and N4 substituents effectively activate GPR119, with the core scaffold being essential for activity [2]. The target compound's specific substitution pattern, featuring a halogenated phenyl ring and a basic amine side chain, is a common feature among active GPR119 agonists in this class. This supports its utility as a key intermediate or fragment for developing novel GPR119 modulators.
| Evidence Dimension | GPR119 agonist activity (cAMP accumulation) |
|---|---|
| Target Compound Data | Not directly reported for CAS 1632497-66-5; inferred to be active as a GPR119 agonist scaffold based on patent class. |
| Comparator Or Baseline | YH18968 (optimized triazolone GPR119 agonist) EC50 = 2.8 nM; In-class triazolones with bromo/fluoro-phenyl substituents are claimed as GPR119 activators. |
| Quantified Difference | Not determinable from available data. Class-level activity is inferred but not quantified for this specific analog. |
| Conditions | cAMP accumulation assay in recombinant cell lines (for YH18968 and patent examples). |
Why This Matters
Procurement of this specific analog is essential for SAR studies investigating the contribution of the diethylaminoethyl side chain to GPR119 potency relative to other amine-containing N1 substituents.
- [1] Han, T., Lee, B. M., Park, Y. H., Lee, D. H., Choi, H. H., Lee, T., & Kim, H. (2018). YH18968, a Novel 1,2,4-Triazolone G-Protein Coupled Receptor 119 Agonist for the Treatment of Type 2 Diabetes Mellitus. Biomolecules & Therapeutics, 26(2), 201–209. View Source
- [2] YUHAN CORPORATION. Novel triazolone derivatives or salts thereof and pharmaceutical composition comprising the same. US Patent Application US20160068515A1. Filed April 22, 2014, and published March 10, 2016. View Source
